Cas no 4551-95-5 (Ethanol,2-(9H-purin-6-ylamino)-)
4551-95-5 structure
Product Name:Ethanol,2-(9H-purin-6-ylamino)-
Numero CAS:4551-95-5
MF:C7H9N5O
MW:179.179260015488
CID:329608
PubChem ID:20684
Update Time:2025-04-19
Ethanol,2-(9H-purin-6-ylamino)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanol,2-(9H-purin-6-ylamino)-
- 2-(7H-purin-6-ylamino)ethanol
- 6-(BETA-HYDROXYETHYLAMINO)-PURINE
- 2-(1H-purin-6-ylamino)ethanol
- 2-(7(9)H-purin-6-ylamino)-ethanol
- 2-(9H-Purin-6-ylamino)ethanol
- 2-< 6-Purinylamino> -aethanol-(1)
- 6-(2-hydroxyethyl)-aminopurine
- 6-(ss-Hydroxyethylamino)purin
- 6-[(2-hydroxyethyl)amino]purine
- 6-hydroxyethylaminopurine
- AC1L2GSI
- NCI60_000361
- NCIStruc1_000083
- NCIStruc2_000256
- NSC11590
- SureCN7668696
- SureCN7668701
- NCGC00013122-02
- NS00031545
- CCG-37573
- 2-((3h-Purin-6-yl)amino)ethan-1-ol
- 4551-95-5
- 6-(HYDROXYETHYLAMINO)PURINE
- 2-(9H-Purin-6-ylamino)ethanol #
- EINECS 224-920-9
- 6-.beta.-Hydroxyethylaminopurine
- NSC-11590
- Q27272272
- Z57745228
- 6-(2-hydroxyethylamino)purine
- CS-0266559
- SCHEMBL7668696
- SR-01000641593-1
- QFSMBOBIZVSDLV-UHFFFAOYSA-N
- HMS1418H09
- NCI11590
- N6-(2-HYDROXYETHYL)ADENINE
- AKOS001443458
- NCGC00013122
- Ethanol, 2-(1H-purin-6-ylamino)-
- NSC 11590
- DTXSID10196544
- N6-(2-Hydroxy)Ethyladenine
- CHEMBL454802
- 9AD2B660I3
- 2-[(9H-purin-6-yl)amino]ethan-1-ol
- 2-((9H-Purin-6-yl)amino)ethanol
- UNII-9AD2B660I3
- IFLab1_002275
- AKOS008968422
- ETHANOL, 2-(PURIN-6-YLAMINO)-
- ETHANOL, 2-(9H-PURIN-6-YLAMINO)-
- NCGC00096243-01
- Oprea1_506538
- AE-848/32074032
- STK944590
- AF-399/33331021
- purine, 6-(2-hydroxyethylamino)-
-
- Inchi: 1S/C7H9N5O/c13-2-1-8-6-5-7(10-3-9-5)12-4-11-6/h3-4,13H,1-2H2,(H2,8,9,10,11,12)
- Chiave InChI: QFSMBOBIZVSDLV-UHFFFAOYSA-N
- Sorrisi: OCCNC1=C2C(=NC=N1)N=CN2
Proprietà calcolate
- Massa esatta: 179.08087
- Massa monoisotopica: 179.08070993g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 167
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 86.7Ų
Proprietà sperimentali
- PSA: 81.37
- LogP: -0.16990
Ethanol,2-(9H-purin-6-ylamino)- Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
4551-95-5 (Ethanol,2-(9H-purin-6-ylamino)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso